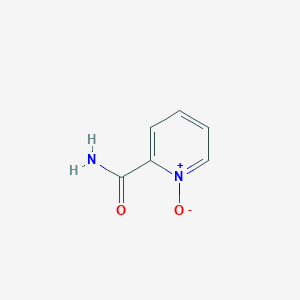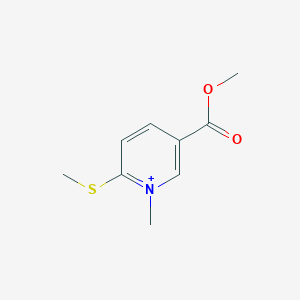![molecular formula C20H18N2O3S2 B186439 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione CAS No. 6059-77-4](/img/structure/B186439.png)
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione, also known as Ebselen, is a synthetic organic compound that has been studied for its potential therapeutic applications. Ebselen is a seleno-organic compound that has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione exerts its therapeutic effects through various mechanisms of action. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione acts as a glutathione peroxidase mimic and can reduce hydrogen peroxide and organic hydroperoxides. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione can also inhibit the activity of various enzymes that are involved in the production of reactive oxygen species. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess anti-inflammatory properties by inhibiting the activity of various pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess various biochemical and physiological effects. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to reduce oxidative stress and inflammation in the body. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess neuroprotective properties and can protect neurons from various insults. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has also been shown to possess anti-cancer properties and can inhibit the growth of various cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that can be easily synthesized in the lab. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione also has some limitations for lab experiments. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione can be toxic at high concentrations, and its effects can vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been studied for its potential therapeutic applications in various diseases, and further studies are needed to determine its efficacy in clinical trials. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has also been studied for its potential use in the treatment of various neurological disorders, and further studies are needed to determine its effectiveness in these conditions. Additionally, further studies are needed to determine the optimal dosages and administration routes for 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione. Finally, further studies are needed to determine the long-term effects of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione on the body.
In conclusion, 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione possesses antioxidant, anti-inflammatory, and neuroprotective properties and has been studied for its potential use in the treatment of various diseases. Further studies are needed to determine the efficacy of 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione in clinical trials and its optimal dosages and administration routes.
Méthodes De Synthèse
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione can be synthesized by the reaction of 2-aminobenzenethiol with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-methylphenylhydrazine and 1,3-benzothiazole-6-carbaldehyde. The final product is obtained by oxidation of the intermediate with hydrogen peroxide.
Applications De Recherche Scientifique
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been shown to possess antioxidant properties, which can help in reducing oxidative stress in the body. It has also been shown to possess anti-inflammatory properties, which can help in reducing inflammation in the body. 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
Numéro CAS |
6059-77-4 |
|---|---|
Nom du produit |
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
Formule moléculaire |
C20H18N2O3S2 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18N2O3S2/c1-3-25-13-8-9-14-16(10-13)26-20(21-14)27-17-11-18(23)22(19(17)24)15-7-5-4-6-12(15)2/h4-10,17H,3,11H2,1-2H3 |
Clé InChI |
FJWSPSHVEHXCLP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=CC=C4C |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



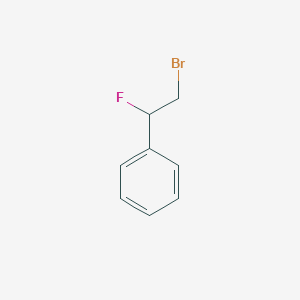
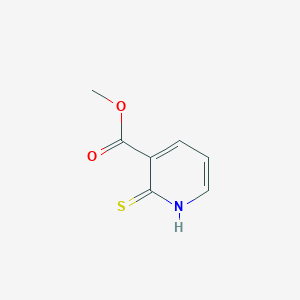
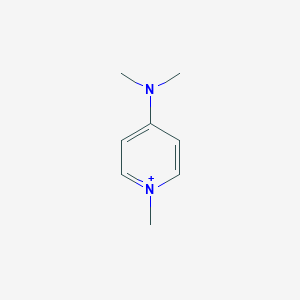
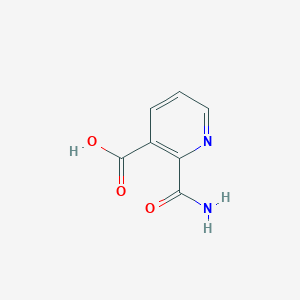

![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)


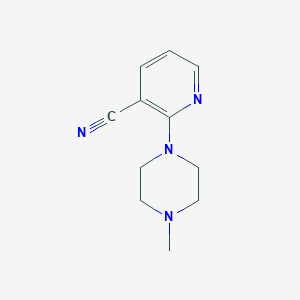
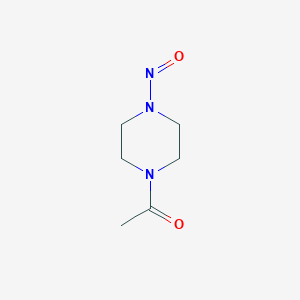
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
